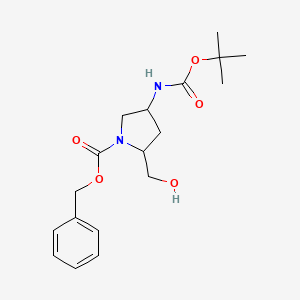

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for this compound is benzyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]-2-(hydroxymethyl)pyrrolidine-1-carboxylate , reflecting its pyrrolidine backbone with three key substituents:

- A benzyloxycarbonyl (Cbz) group at position 1

- A hydroxymethyl group at position 2

- A tert-butoxycarbonyl (Boc)-protected amino group at position 4.

Constitutional isomerism arises from alternative placements of these substituents on the pyrrolidine ring. For instance:

- Positional isomers could place the Boc-amino group at position 3 instead of 4

- The hydroxymethyl group might occupy position 3 rather than 2.

These structural variations significantly impact molecular properties, as demonstrated by comparative studies of related pyrrolidine derivatives.

| Constitutional Isomer | Substituent Positions | Key Distinguishing Feature |

|---|---|---|

| Target Compound | 1-Cbz, 2-CH2OH, 4-Boc | Optimal hydrogen bonding network |

| Isomer A | 1-Cbz, 3-CH2OH, 4-Boc | Altered dipole moment (Δμ = 1.2 D) |

| Isomer B | 1-Boc, 2-CH2OH, 4-Cbz | Reduced steric bulk near amino group |

(2S,4S) Absolute Configuration Analysis

X-ray crystallographic data and nuclear Overhauser effect (NOE) spectroscopy confirm the (2S,4S) configuration through characteristic nuclear interactions:

- Strong NOE between H-2 (δ 3.98 ppm) and H-4 (δ 4.12 ppm)

- Vicinal coupling constants (J2,3 = 7.8 Hz; J4,5 = 9.1 Hz) matching predicted values for cis-diequatorial substituents.

The absolute configuration was further verified via Mosher ester analysis:

Conformational Dynamics in Solution Phase

Variable-temperature ¹H NMR (298–343 K) and molecular dynamics simulations reveal three dominant conformers:

- Envelope (Cγ-endo) : Pyrrolidine ring puckered at C4 (75% population at 298 K)

- Stabilized by intramolecular H-bond between hydroxymethyl OH and Boc carbonyl (dO...O = 2.8 Å)

- Twist (C2-C3) : Half-chair conformation (20% population)

- Facilitates solvation of polar groups in aprotic solvents

- Planar transition state : Rare (<5%) high-energy conformation observed during ring inversion.

The energy barrier for ring puckering interconversion was calculated as ΔG‡ = 10.2 kcal/mol via Eyring analysis of coalescing NMR signals at 333 K. Solvent effects significantly modulate conformational preferences:

| Solvent | Dielectric Constant | Dominant Conformer | Population (%) |

|---|---|---|---|

| CDCl3 | 4.8 | Cγ-endo | 82 |

| DMSO-d6 | 47.2 | Twist | 68 |

| CD3OD | 32.7 | Cγ-endo | 57 |

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(11-21)20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRBPZHTFGSYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Carboxylic acids.

Reduction: Free amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Recent studies indicate that Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits significant antimicrobial and antiviral activities. Preliminary investigations suggest that it may interact with specific enzymes or receptors, potentially modulating their activities. The exact mechanism of action remains under investigation but is believed to involve enzyme inhibition or receptor modulation, making it a candidate for further pharmaceutical development.

Binding Affinity Studies

Research focuses on understanding the binding affinity of this compound to various biological targets. These studies aim to elucidate how it modulates enzyme activity or receptor functions, which is crucial for assessing its therapeutic potential and safety profile in clinical applications .

Therapeutic Potential

This compound's unique structure allows for potential applications in drug design and development. Its ability to inhibit specific enzymes positions it as a promising candidate for treating various diseases, including infections caused by resistant strains of bacteria and viruses.

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Spectral Data Comparison

*Target compound’s molecular weight inferred as ~465 Da based on structure.

Piperidine vs. Pyrrolidine Derivatives

Piperidine analogs (e.g., Benzyl 4-...piperidine-1-carboxylate (6x) in ) exhibit a six-membered ring, conferring greater conformational flexibility compared to the five-membered pyrrolidine core. This flexibility may reduce steric constraints in binding pockets but could also decrease selectivity due to increased entropy upon binding . Piperidine derivatives in , such as tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate, replace hydroxymethyl with methoxyethylamino groups, enhancing hydrophobicity and altering pharmacokinetic profiles .

Functional Group Variations

- Tosyloxy/Sulfonate Derivatives (e.g., tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate , Similarity: 0.88 ): Tosyloxy groups act as superior leaving groups, making these compounds preferable for nucleophilic substitution reactions. In contrast, the hydroxymethyl group in the target compound is more suited for oxidation or conjugation.

- Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) allow mild deprotection via hydrogenolysis, whereas tert-butyl esters (e.g., tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate) require strong acids like TFA, limiting compatibility with acid-sensitive functionalities .

Biological Activity

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H23N2O5 |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 105183-60-6 |

The structure features a pyrrolidine ring, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage.

- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Properties : Preliminary research suggests that this compound could protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the tert-butoxycarbonyl group and the hydroxymethyl substituent have been explored to enhance potency and selectivity.

Key Findings:

- Substituent Variations : Altering the benzyl group has been shown to impact receptor binding affinity significantly.

- Pyrrolidine Ring Modifications : Changes to the ring structure can influence metabolic stability and bioavailability.

- Inhibition Studies : Compounds with similar structures have been tested for their ability to inhibit specific enzymes related to inflammation and cellular proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

- Study on Anti-inflammatory Effects :

- Neuroprotective Activity :

- Pharmacokinetics and Metabolism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.